molecular formula C10H20N2 B13010467 1-Azaspiro[5.5]undecan-4-amine

1-Azaspiro[5.5]undecan-4-amine

Cat. No.: B13010467
M. Wt: 168.28 g/mol
InChI Key: PGAHRUSUFSYTHT-UHFFFAOYSA-N
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Description

1-Azaspiro[5.5]undecan-4-amine is a useful research compound. Its molecular formula is C10H20N2 and its molecular weight is 168.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

1-Azaspiro[5.5]undecan-4-amine is a bicyclic compound characterized by its unique spiro structure, which includes a nitrogen atom within one of its rings. This compound belongs to the class of azaspiro compounds, known for their potential applications in medicinal chemistry due to their structural complexity and biological activity. The molecular formula for this compound indicates the presence of carbon, hydrogen, and nitrogen atoms, which contribute to its diverse biological properties.

The compound can undergo various chemical transformations, which are crucial for modifying its structure to enhance biological properties or to synthesize derivatives for further study. Its spirocyclic framework allows for potential interactions with biological targets, making it a subject of interest in pharmacological research.

Biological Activity

Research indicates that this compound exhibits significant biological activities, particularly in the following areas:

Comparative Biological Activity

A comparison of this compound with structurally related compounds reveals insights into its unique biological profile:

Compound NameStructural FeaturesBiological Activity
This compoundAmine group at position 4Notable antibacterial activity
1-Methyl-1-azaspiro[5.5]undecaneMethyl substitution at nitrogenAnticancer properties
2,4-Dioxo-3-azaspiro[5.5]undecaneDioxo functional groupsNeuroprotective effects
1,4-Diazaspiro[5.5]undecanAdditional nitrogen atomPotential antitumor activity

The precise mechanism of action for this compound is not fully elucidated; however, it is hypothesized that the compound interacts with specific biological targets such as enzymes or receptors. This interaction may lead to modulation of biological pathways or inhibition of enzyme activity, similar to other azaspiro compounds that have shown efficacy against various pathogens and tumor cells .

Case Studies and Research Findings

Several studies have explored the biological activities of azaspiro compounds:

  • Antimycobacterial Activity : A study highlighted the effectiveness of azaspiro derivatives against Mycobacterium bovis BCG, with minimum inhibitory concentrations (MIC) indicating strong anti-mycobacterial properties (MIC < 5 μM) for certain analogs compared to traditional antibiotics like ciprofloxacin .
  • Anticancer Studies : Research has indicated that modifications in the azaspiro structure can enhance anticancer activity. For example, derivatives that maintain the spirocyclic motif showed improved selectivity and potency against cancer cell lines when compared to non-spiro analogs .
  • Selectivity and Cytotoxicity : In vitro studies assessing selective cytotoxicity on mammalian cells have demonstrated that while some analogs exhibit potent antimicrobial activity, they also maintain a favorable selectivity index (SI), suggesting potential for therapeutic use without significant toxicity to human cells .

Properties

Molecular Formula

C10H20N2

Molecular Weight

168.28 g/mol

IUPAC Name

1-azaspiro[5.5]undecan-4-amine

InChI

InChI=1S/C10H20N2/c11-9-4-7-12-10(8-9)5-2-1-3-6-10/h9,12H,1-8,11H2

InChI Key

PGAHRUSUFSYTHT-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CC1)CC(CCN2)N

Origin of Product

United States

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.